Superior ATR Binding Affinity: Gartisertib's Ki <0.15 nM Compared to Berzosertib
Gartisertib demonstrates exceptionally high binding affinity for ATR kinase with a Ki of <0.15 nM (<150 pM) in cell-free biochemical assays . This represents a more potent interaction compared to berzosertib (M6620), which exhibits an ATR IC50 of 0.2 nM in cell-free assays [1].
| Evidence Dimension | ATR binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki < 0.15 nM (150 pM) |
| Comparator Or Baseline | Berzosertib (M6620): IC50 = 0.2 nM |
| Quantified Difference | Approximately 1.33-fold lower Ki for Gartisertib |
| Conditions | Cell-free biochemical assay (Ki for Gartisertib; IC50 for berzosertib) |
Why This Matters
This superior binding affinity may translate to enhanced target engagement at lower concentrations, a key consideration for researchers designing dose-response studies or exploring therapeutic windows.
- [1] ScienceDirect. Berzosertib - an overview. In: Reference Module in Biomedical Sciences. Elsevier; 2021. View Source
